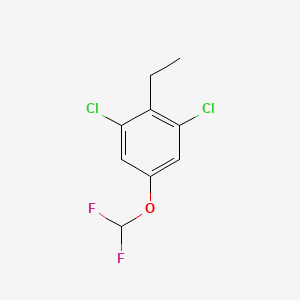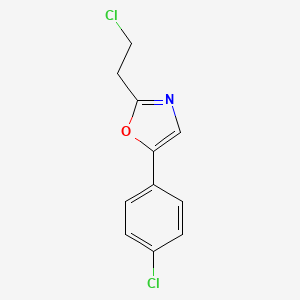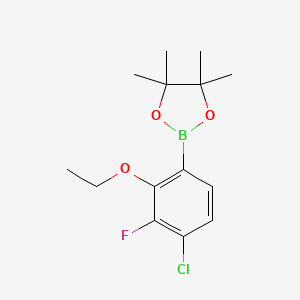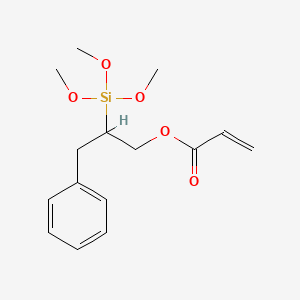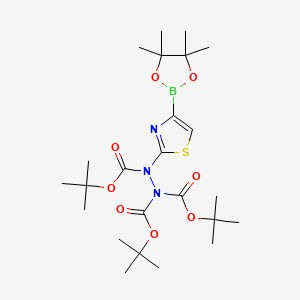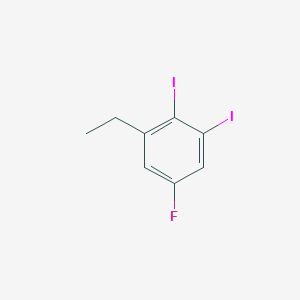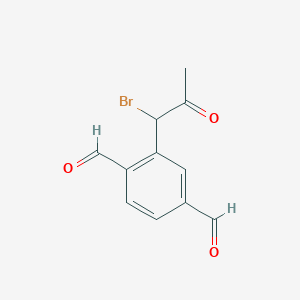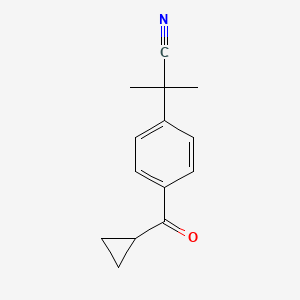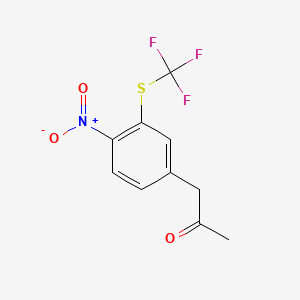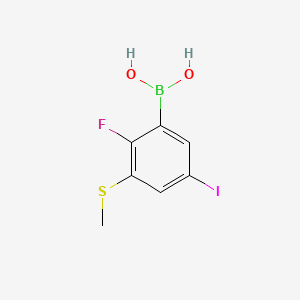
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a complex organic compound that features a pyrazole ring substituted with a bromo-fluorophenyl group and a methylpyridine moiety
准备方法
The synthesis of 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromo-fluorophenyl group and the methylpyridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
化学反应分析
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the phenyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
科学研究应用
2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
作用机制
The mechanism of action of 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
相似化合物的比较
Similar compounds to 2-(4-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine include:
2-(3-bromo-4-fluorophenyl)acetonitrile: This compound shares the bromo-fluorophenyl group but lacks the pyrazole and pyridine rings.
4-Fluorophenylboronic acid: This compound contains the fluorophenyl group and is used in coupling reactions but does not have the pyrazole or pyridine moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C15H11BrFN3 |
|---|---|
分子量 |
332.17 g/mol |
IUPAC 名称 |
2-[4-(3-bromo-4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine |
InChI |
InChI=1S/C15H11BrFN3/c1-9-3-2-4-14(19-9)15-11(8-18-20-15)10-5-6-13(17)12(16)7-10/h2-8H,1H3,(H,18,20) |
InChI 键 |
OUJVYIJBEFXQRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


